3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid
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Overview
Description
3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid is an organic compound characterized by the presence of bromine, chlorine, and ethoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the bromination and chlorination of aniline derivatives, followed by ethoxylation and subsequent coupling with a propanoic acid derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines
Scientific Research Applications
3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-methoxyaniline
- 3-Bromo-2-methoxyaniline
- 3-Bromo-5-chloro-2-methoxypyridine
Uniqueness
Compared to similar compounds, 3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid is unique due to the presence of the ethoxy group and the specific arrangement of functional groups
Properties
IUPAC Name |
3-(3-bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO4/c1-3-19-10-8(13)4-7(14)5-9(10)15-11(16)6(2)12(17)18/h4-6H,3H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONGFUCGWIKTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Cl)NC(=O)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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